

# Spectroscopic Profile of 2,2-Dimethylpropanethioamide: A Technical Guide

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## Compound of Interest

Compound Name: 2,2-Dimethylpropanethioamide

Cat. No.: B146239

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethylpropanethioamide** (Thiopivalamide), a key intermediate in organic synthesis and drug discovery. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,2-Dimethylpropanethioamide**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 400 MHz)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.55	br s	1H	-NH <sub>2</sub>
7.20	br s	1H	-NH <sub>2</sub>
1.35	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

br s = broad singlet, s = singlet

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 100 MHz)**

Chemical Shift ( $\delta$ ) ppm	Assignment
209.0	C=S
47.5	-C(CH <sub>3</sub> ) <sub>3</sub>
29.5	-C(CH <sub>3</sub> ) <sub>3</sub>

**Table 3: Infrared (IR) Spectroscopy Data (ATR)**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3300-3100	Medium, Broad	N-H Stretch
2965	Strong	C-H Stretch (asymmetric)
2870	Medium	C-H Stretch (symmetric)
1620	Medium	N-H Bend
1475, 1365	Medium	C-H Bend (CH <sub>3</sub> )
1120	Strong	C=S Stretch

**Table 4: Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Relative Intensity (%)	Assignment
117	45	[M] <sup>+</sup> (Molecular Ion)
102	100	[M - CH <sub>3</sub> ] <sup>+</sup>
57	85	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
41	60	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis.

Sample Preparation: Approximately 10-20 mg of **2,2-Dimethylpropanethioamide** was dissolved in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 4.096 seconds
- Relaxation Delay: 1.0 second
- Spectral Width: 8278 Hz
- Temperature: 298 K

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Acquisition Time: 1.363 seconds
- Relaxation Delay: 2.0 seconds
- Spectral Width: 24038 Hz
- Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using standard processing software. Chemical shifts were referenced to the TMS

signal at 0.00 ppm for  $^1\text{H}$  NMR and the residual  $\text{CDCl}_3$  signal at 77.16 ppm for  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory was utilized.[\[1\]](#)

Sample Preparation: A small amount of the solid **2,2-Dimethylpropanethioamide** was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Apodization: Blackman-Harris

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source was employed.

Sample Introduction: The sample was introduced via a direct insertion probe.

Acquisition Parameters:

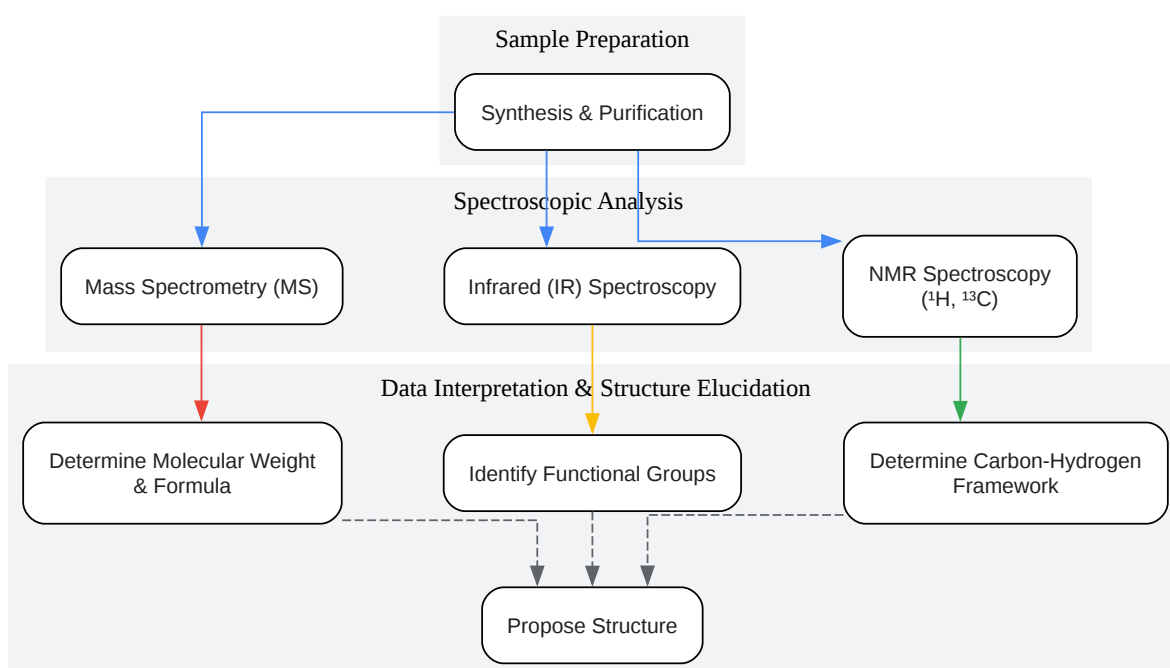
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200  $^{\circ}\text{C}$

- Mass Range: m/z 30-200

Data Processing: The acquired mass spectrum was processed to identify the molecular ion and major fragment ions.

## Workflow and Data Interpretation

The logical flow for the spectroscopic analysis of a novel compound like **2,2-Dimethylpropanethioamide** is crucial for accurate structure elucidation.



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## References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
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